molecular formula C9H6BrN B021735 3-Bromoquinoline CAS No. 5332-24-1

3-Bromoquinoline

Cat. No.: B021735
CAS No.: 5332-24-1
M. Wt: 208.05 g/mol
InChI Key: ZGIKWINFUGEQEO-UHFFFAOYSA-N
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Description

3-Bromoquinoline is an organic compound with the molecular formula C9H6BrN. It is a derivative of quinoline, where a bromine atom is substituted at the third position of the quinoline ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoquinoline can be synthesized through several methods. One common approach involves the bromination of quinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as chloroform or carbon tetrachloride at elevated temperatures.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of bromine-magnesium exchange reactions. For instance, this compound undergoes bromine-magnesium exchange with lithium tributylmagnesate in toluene at -10°C, followed by quenching with various electrophiles to yield functionalized quinolines .

Chemical Reactions Analysis

Types of Reactions: 3-Bromoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Palladium catalysts, amines, and suitable solvents like toluene or dimethylformamide (DMF).

    Cycloaddition Reactions: N-aryliminium ions, 1-bromoalkynes, and appropriate solvents.

Major Products:

    Substitution Reactions: Various amine derivatives.

    Cycloaddition Reactions: Functionalized quinoline derivatives.

Scientific Research Applications

3-Bromoquinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives. It is also employed in the study of bromine-magnesium exchange reactions.

    Biology: this compound derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Some derivatives of this compound are explored for their potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

  • 4-Bromoquinoline
  • 5-Bromoquinoline
  • 6-Iodoquinoline
  • 4-Bromoisoquinoline

Comparison: 3-Bromoquinoline is unique due to the position of the bromine atom on the quinoline ring. This positional difference can significantly influence the reactivity and properties of the compound. For example, 4-Bromoquinoline and 5-Bromoquinoline have the bromine atom at different positions, which can lead to variations in their chemical behavior and applications .

Properties

IUPAC Name

3-bromoquinoline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZGIKWINFUGEQEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6BrN
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DSSTOX Substance ID

DTXSID0063787
Record name Quinoline, 3-bromo-
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Molecular Weight

208.05 g/mol
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Physical Description

Light yellow liquid; mp = 13-15 deg C; [Alfa Aesar MSDS]
Record name 3-Bromoquinoline
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Vapor Pressure

0.00147 [mmHg]
Record name 3-Bromoquinoline
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CAS No.

5332-24-1
Record name 3-Bromoquinoline
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Synthesis routes and methods

Procedure details

A reaction is performed as described in Example 1, except that 3.9 mg (0.015 mmol) of (CH2CN)2PdCl2, 34.9 mg (0.09 mmol) of Ph4PCl, 496.0 mg (6.05 mmol) of anhydrous sodium acetate, 638.74 mg (3.07 mmol) of 3-bromoquinoline and 427.0 mg (4.1 mmol) of styrene are reacted in 1.5 ml of DMF. Stirring is performed at 130° C. for 5 hours. According to the processing described in Example 1, a 72.5% yield of Heck products (85.1% trans-stilbene, 0.8% cis-stilbene, and 14.1% 1,1-diphenylethene) is obtained with 78.5% conversion of 3-bromoquinoline.
[Compound]
Name
(CH2CN)2PdCl2
Quantity
3.9 mg
Type
reactant
Reaction Step One
Quantity
496 mg
Type
reactant
Reaction Step Two
Quantity
638.74 mg
Type
reactant
Reaction Step Three
Quantity
427 mg
Type
reactant
Reaction Step Four
Quantity
34.9 mg
Type
catalyst
Reaction Step Five
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Six
Yield
85.1%
Yield
0.8%
Yield
14.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3-Bromoquinoline?

A1: The molecular formula of this compound is C9H6BrN, and its molecular weight is 208.06 g/mol.

Q2: What spectroscopic data are available for characterizing this compound?

A2: this compound can be characterized using various spectroscopic techniques, including NMR (Nuclear Magnetic Resonance) [, ], GC-MS (Gas Chromatography-Mass Spectrometry) [], and X-ray crystallography []. These techniques provide information about the compound's structure, purity, and interactions with other molecules.

Q3: What are common synthetic approaches to this compound?

A3: Several methods are available for synthesizing this compound:

  • Direct Bromination: While less common, direct bromination of quinoline can yield this compound under specific conditions [].
  • Friedländer Synthesis: This versatile method utilizes α-haloketones and anilines to access various 3-haloquinolines, including this compound [, ].
  • From Quinoline Derivatives: Transformations of existing quinoline derivatives, such as 3-bromopyridine N-oxide [] or quinoline Reissert compounds [], offer alternative synthetic routes.

Q4: How does the bromine atom in this compound influence its reactivity?

A4: The bromine atom serves as a useful handle for further functionalization through various reactions:

  • Nucleophilic Substitution: The bromine can be displaced by nucleophiles like thiols [] and isocyanides [, ].
  • Metal-Halogen Exchange: This reaction allows for the introduction of various electrophiles, enabling the synthesis of diverse quinoline derivatives [, , ].
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki [, , , , ], Negishi [], and Heck reactions [, ], enable the formation of C-C bonds, expanding the structural diversity accessible from this compound.

Q5: Can you elaborate on the use of this compound in synthesizing isocryptolepine and its analogues?

A5: Isocryptolepine, a potent antimalarial natural product, can be efficiently synthesized using this compound as a starting material [, ]. The key steps involve a Suzuki-Miyaura cross-coupling reaction followed by a palladium-catalyzed tandem C-H activation/C-N bond formation. This synthetic strategy allows access to isocryptolepine and its analogues for further biological evaluation [].

Q6: What are the potential applications of this compound derivatives?

A6: this compound serves as a precursor to various biologically active compounds:

  • Antimalarials: Derivatives, such as isocryptolepine and its analogues, exhibit promising antimalarial activity [].
  • Antimicrobials: Quinoline scaffolds are prevalent in antimicrobial agents, and this compound derivatives contribute to this field [].
  • Pharmaceuticals: The quinoline core is a privileged structure in medicinal chemistry, and this compound facilitates the synthesis of diverse quinoline-based drug candidates [].

Q7: How is computational chemistry employed in studying this compound and its derivatives?

A7:

  • Molecular Mechanics: Conformational analysis and studies on rotational barriers in platinum complexes containing this compound employ molecular mechanics calculations [].
  • QSAR Modeling: Quantitative structure-activity relationship (QSAR) studies utilize computational methods to correlate the structure of this compound derivatives with their biological activities, aiding in the design of novel compounds with improved potency and selectivity [].

Q8: What is the impact of structural modifications on the activity of this compound derivatives?

A8: Structural modifications significantly influence the biological activity of this compound derivatives:

  • Substituent Effects: The type and position of substituents on the quinoline ring impact the compound's interaction with its biological target, affecting its activity and selectivity [, , , , ].
  • Stereochemistry: Chirality plays a crucial role in drug activity. Research on synthesizing chiral homologues of (3-Quinolyl)-alanine highlights the importance of stereochemistry in this class of compounds [, ].

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